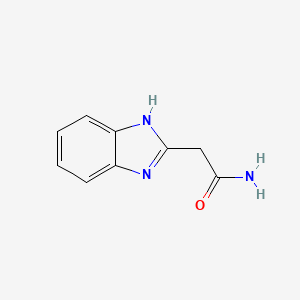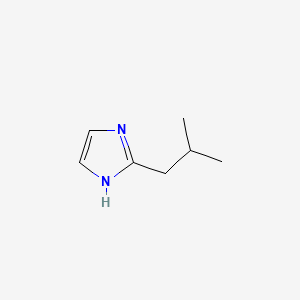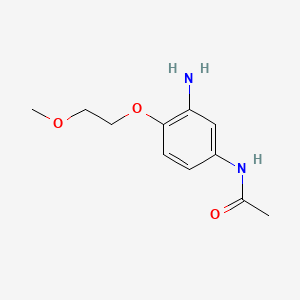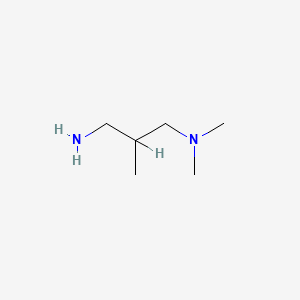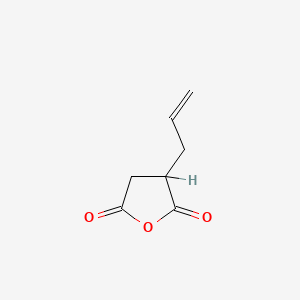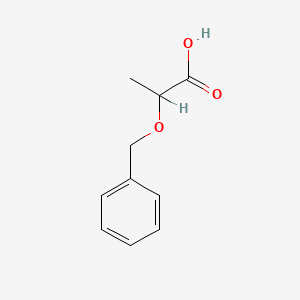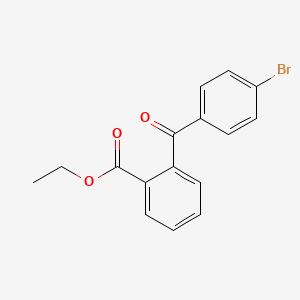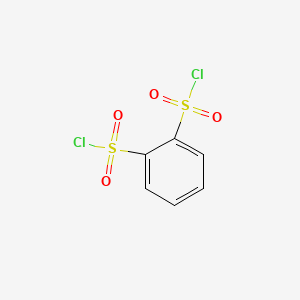![molecular formula C12H16O2S B1266791 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid CAS No. 4365-63-3](/img/structure/B1266791.png)
2-[(4-Tert-butylphenyl)sulfanyl]acetic acid
描述
Synthesis Analysis
The synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds has been explored, with specific attention to reactions involving tert-butyl-3,3-dimethyl-5-(3-oxyphenyl)-2,3-dihydrothiophenes. These compounds undergo singlet oxygenation to yield sulfanyl-substituted bicyclic dioxetanes, which can be further oxidized to sulfinyl- and sulfonyl-substituted dioxetanes. These processes highlight the synthetic pathways and stability considerations for compounds related to 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid (Watanabe et al., 2010).
Molecular Structure Analysis
The molecular structure of related sulfanyl-substituted compounds has been analyzed through X-ray single crystallography, revealing significant insights into the configuration and stability of these molecules. Such studies provide a foundation for understanding the structural aspects of 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid and how its molecular arrangement influences its properties and reactivity (Watanabe et al., 2010).
Chemical Reactions and Properties
The chemical behavior of 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid derivatives involves intricate reactions, such as the base-induced decomposition of dioxetanes to emit light, indicating potential applications in chemiluminescence. These reactions are sensitive to the substituents present, with sulfanyl, sulfinyl, and sulfonyl groups significantly affecting the light emission characteristics and wavelengths (Watanabe et al., 2010).
Physical Properties Analysis
The crystal structure of [4-(Methylsulfanyl)Phenyl]Acetic Acid provides insights into the physical properties of closely related compounds. This analysis reveals how the carboxylic acid groups form hydrogen-bonded dimers, influencing the compound's melting point, solubility, and crystallization behavior. Such data are vital for understanding the physical characteristics of 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid and its derivatives (Jasinski et al., 2009).
Chemical Properties Analysis
The reactivity of 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid with various reagents, its susceptibility to oxidation, and its potential to participate in complex formation are crucial aspects of its chemical properties. Studies on related compounds, such as the synthesis and antimicrobial activity of silver(I) and copper(II) complexes with similar sulfanyl-acetic acid ligands, shed light on the chemical behavior and potential applications of 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid in forming bioactive complexes (Chernyavskaya et al., 2006).
科学研究应用
Larvicidal and Antimicrobial Activities
- Synthesis for Biological Applications : Novel derivatives of 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid have been synthesized and evaluated for antimicrobial properties against bacterial and fungal pathogens. They also demonstrate potential in mosquito larvicidal activity (Kumara et al., 2015).
Chemical Synthesis and Characterization
- Chemiluminescence in Organic Chemistry : Research on sulfanyl-substituted bicyclic dioxetanes, which involve derivatives of 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid, shows their stability and chemiluminescence properties. These compounds have potential applications in analytical chemistry and bioimaging (Watanabe et al., 2010).
Interaction with Biological Molecules
- Human Serum Albumin Binding : Studies reveal how compounds related to 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid interact with human serum albumin, indicating their potential in drug delivery and pharmacokinetics (Cvijetić et al., 2014).
Metal Complex Synthesis
- Copper (II) Complexes : These derivatives have been used to synthesize copper (II) complexes, characterized by various analytical techniques, and evaluated for antimicrobial activities, indicating their potential in material science and biochemistry (Loginova et al., 2006).
Pharmacological Studies
- Acute Toxicity and Physicochemical Properties : Research on derivatives of 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid explores their acute toxicity and physical-chemical properties, relevant in the development of new pharmaceutical compounds (Salionov, 2015).
Antimicrobial Activity
- Silver(I) and Copper(II) Complexes : These derivatives form complexes with Ag(I) and Cu(II), showing significant antimicrobial properties against a range of bacterial strains, indicating their potential use in antimicrobial therapies (Chernyavskaya et al., 2006).
Drug Modification and Bioavailability
- Conjugation with Steroids : Research into conjugation of these derivatives with steroids aims to alter drug effects and bioavailability, relevant in the development of new therapeutic agents (Jurček et al., 2011).
Coordination Chemistry
- Cationic Palladium Complexes : Studies explore the formation of dinuclear palladium thiophenolate complexes, highlighting applications in catalysis and material science (Siedle et al., 2007).
安全和危害
属性
IUPAC Name |
2-(4-tert-butylphenyl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2S/c1-12(2,3)9-4-6-10(7-5-9)15-8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMFURNUVGUONB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30901793 | |
| Record name | NoName_940 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30901793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Tert-butylphenyl)sulfanyl]acetic acid | |
CAS RN |
4365-63-3 | |
| Record name | 4365-63-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74260 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

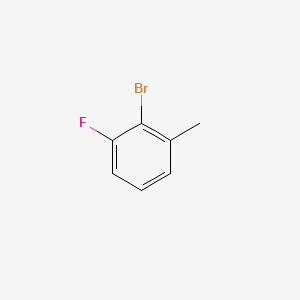
![2-[4-(Hexyloxy)phenyl]acetic acid](/img/structure/B1266710.png)
